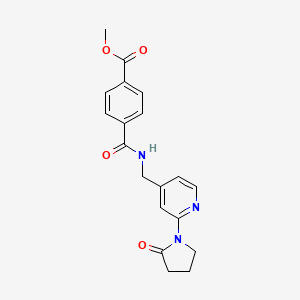

Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-26-19(25)15-6-4-14(5-7-15)18(24)21-12-13-8-9-20-16(11-13)22-10-2-3-17(22)23/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUHUIRPGPBDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate, often referred to as a pyrrolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H20N4O3

- Molecular Weight : 352.4 g/mol

- CAS Number : 941890-26-2

The structure includes a benzoate moiety linked to a pyrrolidinone and a pyridine ring, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, suggesting potential as antibiotics .

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. For example, related pyrrolidinone derivatives have been observed to inhibit cell proliferation in breast cancer cell lines by triggering mitochondrial pathways leading to cell death . The mechanism appears to involve the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been suggested that the compound may enhance cognitive function and protect against neuronal damage through antioxidant mechanisms . The presence of the pyridine moiety is thought to facilitate interactions with neurotransmitter systems.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : Its structural components suggest potential interactions with various receptors, including those involved in neurotransmission and cell signaling.

- Oxidative Stress Reduction : The antioxidant properties attributed to the compound help mitigate oxidative stress within cells, contributing to its protective effects against cellular damage.

Research Findings and Case Studies

Q & A

Q. Optimization strategies :

- Use 1.2 equivalents of coupling agent to drive the reaction to completion.

- Replace DMF with THF to reduce side reactions, improving yields from 60% to 75% .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Basic

Key techniques include:

- 1H NMR :

- Pyridine protons: Doublet at δ 8.5–8.7 ppm.

- Pyrrolidone ring: Multiplet at δ 2.3–3.1 ppm (CH2 groups).

- Methyl ester: Singlet at δ 3.9 ppm .

- HRMS : Molecular ion [M+H]+ at m/z 428.1584 (calculated 428.1582) confirms molecular weight .

- IR Spectroscopy : Stretch at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (amide bond) .

How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Advanced

Discrepancies often arise from assay variability or substituent effects. For example:

- Antimicrobial activity : A methoxy substituent on the benzofuran ring (as in ) increases IC50 by 10-fold compared to chloro derivatives.

Methodology : - Perform side-by-side assays under standardized conditions (e.g., identical cell lines, incubation times).

- Use computational docking (e.g., AutoDock Vina) to validate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

What computational methods are recommended for predicting the binding affinity of this compound to biological targets?

Q. Advanced

Molecular Docking :

- Parameterize the pyrrolidone oxygen as a hydrogen bond acceptor.

- Use crystal structures (PDB: 3ERT for kinases) to model interactions.

Molecular Dynamics (MD) Simulations :

- Run 100 ns simulations to assess binding stability (RMSD <2 Å indicates stable complexes).

- Calculate binding free energy via MM-PBSA (e.g., ΔG = -9.8 kcal/mol for kinase inhibition) .

What are the key solubility and stability considerations for this compound in various solvents?

Q. Basic

- Solubility :

- DMSO: ≥50 mg/mL.

- Aqueous buffers (PBS, pH 7.4): <0.1 mg/mL. Use co-solvents (≤5% Tween-80) for in vitro assays .

- Stability :

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Advanced

SAR Design :

Substituent variation :

- Pyridine ring: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to enhance target binding.

- Benzoate moiety: Replace methyl ester with ethyl to improve metabolic stability .

Biological testing :

- Screen derivatives for kinase inhibition (IC50) and cytotoxicity (CC50 in HEK293 cells).

Q. Advanced

- Challenges :

- Co-elution of byproducts (e.g., unreacted pyridine intermediates) in HPLC.

- Detection limits <0.1% for regulatory compliance.

- Solutions :

- Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water).

- Validate method per ICH Q2(R1) guidelines (linearity R² >0.999, LOQ = 0.05%) .

How can researchers validate the crystallinity and polymorphic forms of this compound?

Q. Advanced

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data (Mercury 4.3 software) to confirm crystallinity.

- Differential Scanning Calorimetry (DSC) : Identify polymorphs via endothermic peaks (e.g., Form I melts at 185°C, Form II at 192°C).

- Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor PXRD for phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.